molecular formula C23H33N5O5 B8147733 4-Pentynoyl-Val-Cit-PAB

4-Pentynoyl-Val-Cit-PAB

Cat. No.: B8147733
M. Wt: 459.5 g/mol
InChI Key: NNPNYOBMYRVUFO-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentynoyl-Val-Cit-PAB is a compound that has garnered significant attention in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound is a cleavable linker that combines a dipeptide motif (Valine-Citrulline) with a para-aminobenzyl (PAB) spacer, facilitating the targeted delivery of cytotoxic drugs to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentynoyl-Val-Cit-PAB involves multiple steps, starting with the preparation of the Valine-Citrulline dipeptide. This dipeptide is then coupled with a 4-pentynoyl group and a para-aminobenzyl spacer. The reaction conditions typically involve the use of protecting groups such as Fmoc or Boc to ensure selective reactions at specific sites .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a powder or crystalline form, with purity levels exceeding 95% .

Chemical Reactions Analysis

Types of Reactions: 4-Pentynoyl-Val-Cit-PAB undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most notable reaction is the enzymatic cleavage by cathepsin B, a lysosomal protease .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Substitution: Involves nucleophilic reagents such as amines or thiols.

Major Products: The primary product of enzymatic cleavage is the release of the cytotoxic drug, facilitated by the 1,6-elimination of the para-aminobenzyl spacer .

Mechanism of Action

The mechanism of action of 4-Pentynoyl-Val-Cit-PAB involves its cleavage by cathepsin B in the lysosomes of target cells. This cleavage triggers a 1,6-elimination reaction, releasing the cytotoxic drug in its active form. The Valine-Citrulline dipeptide serves as a recognition motif for cathepsin B, ensuring specificity to cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Pentynoyl-Val-Cit-PAB stands out due to its pentynoyl group, which allows for additional functionalization through click chemistry. This feature enhances its versatility in bioconjugation applications.

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O5/c1-4-5-8-19(30)28-20(15(2)3)22(32)27-18(7-6-13-25-23(24)33)21(31)26-17-11-9-16(14-29)10-12-17/h1,9-12,15,18,20,29H,5-8,13-14H2,2-3H3,(H,26,31)(H,27,32)(H,28,30)(H3,24,25,33)/t18-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPNYOBMYRVUFO-ICSRJNTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.